molecular formula C11H15NO5 B1447568 5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid CAS No. 1797772-60-1

5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid

Cat. No.: B1447568
CAS No.: 1797772-60-1
M. Wt: 241.24 g/mol
InChI Key: YVYPMRKEKXLHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid is a synthetic organic compound characterized by the presence of a furan ring substituted with a carboxylic acid group and a tert-butoxycarbonyl-protected amino group

Scientific Research Applications

5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of novel materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the carboxylic acid group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of a methyl group attached to the furan ring.

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in unwanted side reactions during subsequent steps.

    Coupling of the protected amino group to the furan ring: This step involves the reaction of the protected amino group with a suitable electrophile, such as a furan-3-carboxylic acid derivative, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The tert-butoxycarbonyl-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) and alkyl halides.

Major Products

    Oxidation: Furan-3,4-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the furan ring.

    Substitution: Substituted amino derivatives.

Mechanism of Action

The mechanism of action of 5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then interact with target molecules. The furan ring and carboxylic acid group may also participate in binding interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-({[(Tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid: Similar in structure but contains a thiazole ring instead of a furan ring.

    Tert-butoxycarbonyl-protected amino acid ionic liquids: Similar in terms of the presence of the tert-butoxycarbonyl-protected amino group.

Uniqueness

5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid is unique due to the combination of the furan ring, carboxylic acid group, and tert-butoxycarbonyl-protected amino group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-5-8-4-7(6-16-8)9(13)14/h4,6H,5H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYPMRKEKXLHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid
Reactant of Route 4
5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid
Reactant of Route 6
5-({[(Tert-butoxy)carbonyl]amino}methyl)furan-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.